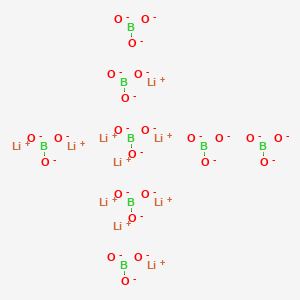

Decalithium;octaborate

Description

Evolution of Polyborate Chemistry and its Relevance in Modern Inorganic Synthesis

The field of polyborate chemistry has evolved significantly, driven by the discovery of increasingly complex anionic structures. sci-hub.se Historically, simple borates like borax (B76245) were used in bulk applications such as the production of fiberglass, glazes, and detergents. mdpi.com Modern research, however, focuses on the rational design and synthesis of novel polyborates with specific functional properties. sci-hub.se Scientists now explore intricate, self-assembled systems, including high-symmetry units like [B₁₂O₂₄] and novel fundamental building blocks such as [B₁₅O₃₀] and [B₂₁O₃⁹]. acs.org

The synthesis methods have also advanced, moving from traditional high-temperature melts to include hydrothermal techniques and solution-mediated synthesis in the presence of organic templates. soton.ac.ukacs.org These methods allow for greater control over the crystallization process, leading to the formation of unusual isolated borate (B1201080) anions and extended coordination polymers. soton.ac.ukresearchgate.net This progress is critical as the unique structural architectures of polyborates directly influence their physical and chemical properties, making them a rich source for new materials. sci-hub.seiucr.org

Contextualization of Lithium-Containing Polyborates within Advanced Materials Science

Lithium-containing polyborates are a particularly important subclass of borate materials, with applications ranging from nonlinear optics to energy storage. researchgate.net The compound lithium borate (LiB₃O₅), for instance, is well-known for its excellent nonlinear optical (NLO) properties, which are crucial for laser technology. mdpi.com The unique crystal structure of such borates contributes to their desirable optical characteristics. sci-hub.se

In the realm of advanced materials, lithium borates are extensively investigated for their potential use in lithium-ion batteries. researchgate.net Their favorable properties, such as high thermal stability and good ionic conductivity, make them promising candidates for solid electrolytes. researchgate.netresearchgate.netrsc.org Researchers are developing single-ion conducting polymeric lithium borate salts to enhance battery performance and safety, particularly at elevated temperatures. researchgate.netrsc.org Furthermore, lithium borate glasses are studied for their ionic conductivity mechanisms, where the arrangement of borate superstructural units and the coordination of lithium ions are key to their electrical properties. eie.gr Thin films of lithium borate, synthesized via methods like atomic layer deposition, are being explored as protective coatings or solid electrolytes in microbatteries. acs.org

Hypothetical and Predicted Architectures of Decalithium;octaborate: A Research Overview

Specific experimental research detailing the crystal structure of this compound is not widely available in published literature. The PubChem database notes that 3D conformer generation for the compound is disallowed, which can indicate a complex mixture, salt, or a structure that is not yet experimentally determined. nih.gov

Computational methods, such as first-principles calculations based on density functional theory (DFT), are powerful tools used to predict the structures and properties of novel borates. researchgate.net Such theoretical studies could elucidate the most energetically favorable arrangement of the octaborate framework and the positions of the lithium ions in this compound, providing valuable guidance for future synthetic efforts.

Significance of Investigating Novel Borate Frameworks for Scientific Advancement

The investigation of novel borate frameworks is a frontier in materials science due to the immense structural and chemical richness of these compounds. sci-hub.seiucr.org The discovery of new borate structures is often correlated with the emergence of new functional materials with superior performance. sci-hub.se There is a pressing technological need for new optical materials, and borates are a particularly rich source for deep-ultraviolet (DUV) nonlinear optical and birefringent crystals. sci-hub.senih.gov

Beyond optics, the structural versatility of borates lends them to a wide array of other applications. Borate-based phosphors are investigated for uses in lighting and radiation dosimetry, while borate-based bioactive glasses show promise in tissue engineering and wound healing due to their controllable reaction rates and inherent antimicrobial properties. scirp.orgbmb.ac.in The creation of novel frameworks, such as anionic covalent organic frameworks with borate centers, opens new avenues for designing materials with tailored properties like high ionic conductivity for battery applications. nih.gov Each new borate structure that is synthesized and characterized adds to the fundamental understanding of structure-property relationships, paving the way for the rational design of next-generation materials. sci-hub.se

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | B₈Li₁₀O₂₄ |

| Boric Acid | H₃BO₃ |

| Borax | Na₂[B₄O₅(OH)₄]·8H₂O |

| Disodium (B8443419) octaborate | Na₂B₈O₁₃ |

Properties

IUPAC Name |

decalithium;octaborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/8BO3.10Li/c8*2-1(3)4;;;;;;;;;;/q8*-3;10*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMFHYIVQCFWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B8Li10O24-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721337 | |

| Record name | decalithium;octaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-40-1 | |

| Record name | decalithium;octaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of Decalithium;octaborate Architectures

Density Functional Theory (DFT) and Quantum Chemical Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for determining the ground-state geometries of complex materials like lithium borates. wikipedia.orgaps.org DFT calculations allow for the precise determination of atomic coordinates, bond lengths, and bond angles, as well as the analysis of cation coordination and the exploration of potential isomeric forms.

While specific experimental or computational data for a discrete decalithium;octaborate compound is scarce, DFT studies on various lithium borate (B1201080) glasses and crystals provide a framework for understanding the likely structural characteristics of an octaborate anion. The fundamental building blocks of borate structures are trigonal BO₃ and tetrahedral BO₄ units, which can polymerize to form complex anions. mdpi.comwikipedia.org

Table 1: Representative Boron-Oxygen Bond and Angle Parameters from DFT Studies of Lithium Borate Glasses

| Parameter | Typical Value Range | Description |

| B-O bond length (BO₃) | 1.35 - 1.38 Å | The distance between boron and oxygen in a trigonal unit. |

| B-O bond length (BO₄) | 1.45 - 1.49 Å | The distance between boron and oxygen in a tetrahedral unit. |

| O-B-O bond angle (BO₃) | ~120° | The angle between oxygen atoms in a trigonal unit. |

| O-B-O bond angle (BO₄) | ~109.5° | The angle between oxygen atoms in a tetrahedral unit. |

Note: These values are generalized from DFT studies on lithium borate glasses and may vary depending on the specific composition and coordination environment.

DFT calculations are instrumental in elucidating the coordination environments of lithium cations within the borate framework. Lithium ions are typically coordinated by oxygen atoms, and the nature of this coordination is critical to the material's properties. In lithium borate glasses, Li⁺ ions can be found in environments created by bridging oxygens (BOs), which link two boron atoms, and non-bridging oxygens (NBOs), which are bonded to only one boron atom and carry a localized negative charge. eie.graps.org

DFT studies can quantify the Li-O interaction energies and geometries, helping to distinguish between different types of lithium sites. eie.graps.org The analysis of these coordination environments is essential for understanding lithium ion mobility, as some sites may bind lithium more tightly than others.

For a given chemical formula like this compound, multiple structural arrangements, or isomers, may be possible. DFT calculations can be used to predict the relative energies of different isomeric forms of the octaborate anion. These isomers could differ in the connectivity of the BO₃ and BO₄ units, leading to various chain, ring, or network structures. wikipedia.orgresearchgate.net

By comparing the total energies of these optimized geometries, researchers can identify the most energetically favorable isomers. This conformational analysis provides a theoretical basis for understanding which structures are most likely to be observed experimentally.

Analysis of Lithium Cation Coordination Environments and Interactions

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability at Elevated Temperatures

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. icmp.lviv.uajst.go.jp For materials like this compound, MD simulations are particularly useful for investigating dynamic properties, such as the stability of the anionic framework at high temperatures and the mobility of lithium ions. eie.gr

The borate anionic framework is not static, especially at elevated temperatures. MD simulations can model the vibrations and structural rearrangements of the borate network. The concept of "rigid" boron-oxygen groups is well-established, where certain polyhedral units like BO₃ and BO₄ maintain their shape while the linkages between them can exhibit flexibility. mdpi.com

MD studies on lithium borate glasses have shown that increasing temperature can lead to rearrangements of the short-range order structure, affecting the relative abundance of different borate units. eie.graps.org This investigation of framework rigidity and flexibility is crucial for understanding the material's thermal stability and mechanical properties.

A key application of MD simulations in the study of lithium borates is the investigation of lithium ion mobility, which is directly related to ionic conductivity. eie.grnih.gov By simulating the movement of lithium ions through a model of the borate lattice over time, researchers can calculate diffusion coefficients and identify the pathways for ion migration. eie.graps.org

Studies on lithium borate glasses have revealed that lithium ion diffusion is often facilitated by the presence of non-bridging oxygens. eie.graps.org MD simulations can visualize these diffusion pathways, showing how lithium ions hop from one coordination site to another. This information is critical for designing materials with enhanced ionic conductivity for applications in solid-state batteries.

Table 2: Findings from MD Simulations on Lithium Ion Dynamics in Borate Glasses

| Finding | Significance | Supporting Evidence |

| Two main types of Li⁺ sites | The local environment of Li⁺ ions can be distinguished as being coordinated primarily by bridging oxygens or non-bridging oxygens. eie.graps.org | Analysis of Li-O radial distribution functions from MD trajectories. eie.graps.org |

| Diffusion through NBO sites | Li⁺ diffusion is predominantly carried out through sites involving non-bridging oxygen atoms. eie.graps.org | Calculation of mean square displacement and diffusion coefficients for Li⁺ in different local environments. eie.graps.org |

| Formation of percolation channels | With increasing lithium content, regions rich in Li⁺ and NBOs can form interconnected channels, facilitating ion migration. eie.gr | Visualization of atomic positions and pathways from MD simulation snapshots. icmp.lviv.ua |

This table summarizes general findings from MD simulations on lithium borate glasses, which provide a model for the potential behavior in a this compound system.

Investigation of Anionic Framework Rigidity and Flexibility

Electronic Structure Analysis and Band Gap Predictions

Detailed analysis of the electronic structure of this compound, including its band gap, would require quantum mechanical calculations, such as those based on Density Functional Theory (DFT). Such studies would provide insights into the material's potential optical and electronic properties.

Valence and Conduction Band Characterization

A theoretical study would characterize the valence and conduction bands by identifying the primary atomic orbital contributions (e.g., from lithium, boron, and oxygen). This would elucidate the nature of chemical bonding and the electronic transitions that govern the material's behavior. Without specific research, no data can be presented.

Correlation of Electronic States with Predicted Spectroscopic Signatures

By calculating the electronic density of states and band structure, researchers could predict spectroscopic signatures, such as UV-Vis absorption spectra. These theoretical spectra are crucial for identifying and characterizing the material experimentally. Currently, no such predictions for this compound have been published.

Lattice Energy Minimization and Crystal Structure Prediction Methodologies for Complex Borates

The prediction of the stable crystal structure of a complex borate like this compound involves sophisticated computational methodologies. These methods explore the potential energy surface to identify the most thermodynamically stable atomic arrangements.

Exploration of Possible Unit Cell Parameters and Space Group Symmetries

Crystal structure prediction algorithms would be employed to generate a multitude of candidate structures with varying unit cell parameters and space group symmetries. This exploration is the first step in identifying the most likely real-world structure of the compound. For this compound, this exploration has not been documented.

Energetic Ranking of Predicted Crystalline Forms

Following the generation of potential structures, their lattice energies would be calculated and ranked. The structures with the lowest energies are considered the most probable to exist. A data table ranking these predicted forms for this compound cannot be created without the underlying computational work.

Thermodynamic Stability and Formation Energy Calculations for this compound Syntheses

This section was intended to detail the theoretical underpinnings of this compound's stability, including calculated values for its formation energy, which are crucial for understanding its potential synthesis pathways and persistence under various conditions. However, the absence of published research in this specific area prevents a detailed and scientifically accurate discussion.

Computational chemistry, utilizing methods such as Density Functional Theory (DFT) and ab initio molecular dynamics, is a powerful tool for investigating the properties of novel materials. nih.govnih.gov Such studies provide insights into the atomic structure, electronic properties, and thermodynamic stability of compounds before they are synthesized in a laboratory. For many lithium borate compounds, these computational approaches have been successfully applied to understand their behavior and potential applications.

Unfortunately, it appears that this compound has not yet been the subject of such focused computational or experimental investigation. As a result, the specific data required to construct a detailed analysis of its thermodynamic stability and formation energy, including comparative data tables, is not available in the public domain.

Therefore, while the framework for such an investigation exists within the field of computational materials science, the specific application to this compound has not been documented in the accessible scientific literature. This highlights a potential area for future research within the expansive field of lithium borate chemistry.

Synthetic Methodologies for Complex Lithium Borate Species, with Specific Focus on Octaborates

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These approaches are particularly advantageous for producing high-quality, uniform crystals at temperatures lower than those required for melt processes, which helps to reduce thermal strain and defect formation. dtic.mil For lithium-containing compounds, the main challenge is preventing the lithium ions from remaining dispersed in the liquid phase instead of incorporating into the desired solid product. mdpi.com

The choice of solvent and the specific reaction conditions (temperature, pressure, and duration) are critical variables that dictate the final product's characteristics. The solvent system not only facilitates the dissolution of precursors but also influences the nucleation and growth kinetics of the crystals.

In a comparative study on the solvothermal synthesis of LiNbO₃ nanostructures, different solvents—including water, methanol (B129727), and benzyl (B1604629) alcohol—were utilized. mdpi.com The results showed that while all solvents produced the desired LiNbO₃ phase, the type of solvent affected the presence and nature of minor secondary phases. mdpi.com For instance, methanol favored the formation of LiNbO₃ with a very small amount of Li₃NbO₄, whereas water and benzyl alcohol led to a LiNb₃O₈ impurity. mdpi.com Similarly, in the synthesis of LiCoPO₄, a co-solvent system of water and diethylene glycol was instrumental in tailoring the particle size; a 1:6 volume ratio of water to diethylene glycol yielded homogenous nanoparticles of around 150 nm. rsc.org

Reaction conditions play an equally crucial role. Hydrothermal synthesis of LiTi₂(PO₄)₃@rGO has been achieved at temperatures as low as 250 °C without needing subsequent calcination steps, producing well-crystallized particles. mdpi.com In the hydrothermal synthesis of lithium tetraborate (B1243019) (Li₂B₄O₇), reaction conditions determine which borate (B1201080) species is formed. dtic.mil Experiments have shown that Li₂B₄O₇ forms under kinetic growth conditions created by a highly supersaturated solution, while the less soluble γ-LiBO₂ is favored under thermodynamic conditions closer to equilibrium. dtic.mil This demonstrates that the rate of precursor dissolution and the resulting degree of supersaturation can be manipulated to target specific lithium borate phases. dtic.mil

Table 1: Effect of Solvent and Conditions on Lithium Compound Synthesis

| Compound | Synthesis Method | Solvent(s) | Key Conditions | Observed Outcome |

|---|---|---|---|---|

| LiNbO₃ | Solvothermal | Water, Methanol, Benzyl Alcohol | - | Solvent choice influenced secondary phase formation (Li₃NbO₄ vs. LiNb₃O₈). mdpi.com |

| LiCoPO₄ | Solvothermal | Water/Diethylene Glycol | 1:6 (v/v) ratio | Controlled particle size to ~150 nm. rsc.org |

| Li₂B₄O₇ | Hydrothermal | LiOH solution | High supersaturation | Favored formation of Li₂B₄O₇ over γ-LiBO₂. dtic.mil |

| LiTi₂(PO₄)₃ | Hydrothermal | Water | 250 °C | Direct synthesis of crystalline product without calcination. mdpi.com |

The formation of specific borate anions is fundamentally governed by the choice of precursors and their stoichiometric ratios. Common precursors for lithium borates include a lithium source, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), and a boron source, like boric acid (H₃BO₃) or boron oxide (B₂O₃). mdpi.comresearchgate.netbenthamopen.com The pH of the solution, which is influenced by the precursors, is a key factor; polyborate anions typically form at a pH between 7 and 10 when the boron concentration is sufficiently high.

The structure of the borate anion can be complex, ranging from simple BO₃³⁻ ions to intricate polyborates like tetraborates (B₄O₇²⁻) and octaborates. mdpi.com The synthesis of specific lithium boron imidazolate frameworks highlights the critical effect of the lithium precursor, where the choice of lithium salt can direct the final structure. csulb.edu

Stoichiometric control is essential. For example, the synthesis of lithium bis(oxalato)borate (LiBOB) involves a precise 2:1:1 molar ratio of oxalic acid, lithium hydroxide, and boric acid. researchgate.net In the hydrothermal synthesis of lithium titanates, a significant excess of lithium precursor (e.g., a 1:15:45 molar ratio of Ti:LiOH:H₃PO₄ for LiTi₂(PO₄)₃) is often used to compensate for the tendency of Li⁺ ions to remain in the solution. mdpi.com This ensures the formation of the desired lithium-containing crystalline phase. The synthesis of disodium (B8443419) octaborate tetrahydrate, a related compound, can be achieved by reacting boric acid with a sodium source like borax (B76245) or sodium hydroxide in specific mass ratios. google.com These principles of precursor selection and stoichiometric control are directly applicable to the targeted synthesis of complex anions like decalithium;octaborate.

Influence of Solvent Systems and Reaction Conditions on Product Crystallinity and Purity

Solid-State Reaction Pathways for High-Temperature Synthesis of Lithium Borates

Solid-state synthesis, also known as the ceramic method, is a conventional and widely used technique for preparing polycrystalline lithium borates. The method generally involves intimately mixing powdered precursors in the desired stoichiometric ratio, followed by heating the mixture at high temperatures for extended periods to facilitate the reaction and formation of the target compound. researchgate.netbenthamopen.comscirp.org

Understanding the reaction kinetics and phase evolution during high-temperature synthesis is crucial for optimizing the process and obtaining a pure product. Techniques such as Thermogravimetric/Differential Thermal Analysis (TG/DTA) and X-ray Diffraction (XRD) are invaluable for studying these aspects.

A kinetic study on the solid-state synthesis of LiBOB from lithium hydroxide, boric acid, and oxalic acid provides a clear example. researchgate.net Using DTA plots obtained at different heating rates, researchers determined that increasing the heat preservation time at 100–120 °C was beneficial for the synthesis. researchgate.net XRD analysis further elucidated the reaction stages, leading to the optimization of the heating profile: a first heat preservation step at 100–120 °C, followed by a second one at 240–280 °C. researchgate.net

Similarly, the synthesis of α-LiZnBO₃ involved heating a stoichiometric mixture of LiOH·H₂O, ZnO, and H₃BO₃ to 1000 °C. scirp.org DTA/TG analysis of the precursor mixture revealed a broad exothermic peak starting around 750 °C, guiding the selection of the final heating temperature. scirp.org These studies show that a systematic exploration of the thermal behavior of reactants allows for precise control over the phase evolution, ensuring the formation of the desired crystalline structure.

Table 2: Kinetic Parameters for Solid-State Synthesis of LiBOB

| Method | Parameter | Value | Description |

|---|---|---|---|

| Ozawa Method | Activation Energy (E) | 134.1 kJ/mol | Energy barrier for the main reaction step. |

| Kissinger Method | Activation Energy (E) | 131.5 kJ/mol | Confirms the energy barrier calculated by the Ozawa method. |

| DTA/XRD Analysis | Optimal Conditions | 100-120°C hold, then 240-280°C hold | Two-stage heating process determined to be optimal for pure LiBOB formation. researchgate.net |

Molten salt synthesis is a variation of the solid-state method that utilizes a low-melting-point salt as a flux or solvent. This molten medium facilitates faster diffusion of reactants compared to a conventional solid-state reaction, promoting crystal growth at lower temperatures and yielding products with higher crystallinity and controlled morphology.

This technique has been effectively used to transform polycrystalline materials into single-crystal particles. sciengine.com For instance, single-crystal LiNi₀.₅Mn₁.₅O₄ was successfully synthesized using a molten salt (LiOH) medium. sciengine.com The molten salt was found to be essential for fusing adjacent nano-sized primary particles into larger, submicron single crystals. sciengine.com This process not only improves the crystal quality but can also create a uniform coating on the particle surface, as demonstrated by the in-situ formation of a Li₂MoO₄ layer that enhanced the material's stability. sciengine.com

Molten alkali metal borates themselves can serve as the reaction medium. mit.edursc.org Blends of lithium borate and lithium carbonate can act as reversible CO₂ absorbents where the chemisorption process involves the formation of various metaborates and carbonate compounds within the melt. rsc.org This demonstrates that the molten borate environment is dynamic and can be used to direct the formation of specific borate structures, offering a promising route for the enhanced crystallization of complex species like octaborates.

Exploration of Reaction Kinetics and Phase Evolution

Solution-Based Precipitation and Crystallization Methods

Solution-based methods involve dissolving precursors in a suitable solvent, followed by inducing precipitation or crystallization to obtain the final product. This approach offers excellent control over purity and, in some cases, particle morphology.

The synthesis of lithium tetraborate provides a relevant example. Due to complex polymerization and association between borate ions and the solvent, lithium tetraborate readily forms stable supersaturated solutions, making crystallization difficult. google.com One historical method to overcome this was to add an organic solvent like alcohol to force the salt to precipitate, though this often yielded a colloidal material. google.com A more controlled approach involves preparing a supersaturated solution at an elevated temperature (e.g., 90-100 °C) and then allowing it to cool at a specific rate to precipitate crystalline lithium tetraborate trihydrate. google.comgoogle.com

The synthesis of disodium octaborate tetrahydrate, a compound structurally related to lithium octaborates, also utilizes solution-based principles. One method involves mixing raw materials like boric acid and borax, dissolving them by heating, filtering to remove insoluble impurities, and then cooling the mother solution to crystallize the product. google.com A key advantage noted is that recycling the mother liquor makes the process more environmentally friendly. google.com Another approach involves the reaction in an aqueous solution, followed by drying and powdering the filtrate. google.com These methods highlight that controlling solubility through temperature and solution composition is a key strategy for isolating specific crystalline borate salts from a solution.

Controlled Evaporation and Cooling Profiles for Crystal Growth

The growth of high-quality single crystals of lithium borates from solution is critically dependent on the precise control of supersaturation. This is often achieved through carefully managed evaporation of the solvent and controlled cooling of the solution. attleborolibrary.org The process begins with the preparation of a saturated or nearly saturated solution of lithium and borate precursors at an elevated temperature. As the solvent, typically water, is slowly evaporated, the concentration of the solute increases, pushing the solution into a supersaturated state. yildiz.edu.trmetu.edu.tr

Once supersaturation is achieved, a controlled cooling profile is initiated. A slow and steady reduction in temperature decreases the solubility of the lithium borate, promoting nucleation and subsequent crystal growth. attleborolibrary.org Rapid cooling often leads to the formation of many small, imperfect crystals, whereas slow cooling rates, sometimes as low as a few degrees Celsius per day, are essential for growing large, high-quality single crystals. google.com For instance, methods like the vertical Bridgman technique employ very slow descent and cooling rates to ensure uniform growth. mdpi.com The interplay between evaporation and cooling is crucial; evaporation can create a concentration gradient, while a well-defined thermal field in the solution ensures stable growth. Recent studies on lithium-rich brines have also highlighted that the evaporation process itself can significantly alter the pH by concentrating boron species, which in turn influences the speciation and precipitation of polyborates. scitechdaily.comnih.gov

Table 1: Illustrative Cooling Profiles for Borate Crystal Growth

| Profile Type | Cooling Rate | Typical Duration | Expected Outcome | Reference Principle |

| Rapid Cooling | >20 °C/hour | Hours | Polycrystalline powder, small crystallites | attleborolibrary.org |

| Moderate Cooling | 5-10 °C/hour | 1-2 Days | Small to medium-sized, moderately-faceted crystals | mdpi.com |

| Slow Cooling | < 1 °C/hour | Days to Weeks | Large, high-quality single crystals with well-defined facets | google.com |

| Isothermal Evaporation | 0 °C/hour | Variable | Controlled growth on surfaces or seed crystals | yildiz.edu.tr |

Seed Crystal Utilization for Directed Crystallization

To overcome the challenges of spontaneous nucleation and to grow large, single crystals of a specific orientation, the technique of seed crystal utilization is widely employed. textile-academy.org This method involves introducing a small, high-quality crystal of the desired lithium borate—the "seed"—into a carefully prepared supersaturated solution. google.comscialert.net

The seed crystal acts as a template, providing a pre-existing lattice structure onto which dissolved borate species can deposit in an orderly fashion. attleborolibrary.org This bypasses the stochastic nature of primary nucleation, directing growth exclusively onto the seed. The process requires meticulous control over the solution's supersaturation level; if the solution is undersaturated, the seed will dissolve, while excessively high supersaturation can cause new, unwanted crystals to nucleate. textile-academy.org The seed is often suspended in the solution to ensure uniform growth on all facets. google.com This technique is fundamental in various crystal growth methods, including top-seeding solution growth (TSSG) and flux growth, for producing large borate crystals for applications like nonlinear optics. google.commetu.edu.tr

Table 2: General Steps for Seed Crystal Utilization

| Step | Action | Purpose | Key Consideration |

| 1. Seed Preparation | Grow or select a small, defect-free crystal of the target material. | To provide a perfect template for crystallization. | The seed must be of high crystalline quality. scialert.net |

| 2. Solution Preparation | Create a solution that is slightly supersaturated at a specific temperature. | To provide the material for growth without spontaneous nucleation. | Precise control of temperature and concentration is critical. |

| 3. Seed Introduction | Carefully introduce the seed crystal into the supersaturated solution. | To initiate controlled, epitaxial growth. | Avoid thermal or mechanical shock to the seed. google.com |

| 4. Controlled Cooling/Evaporation | Slowly cool the solution or allow the solvent to evaporate at a constant temperature. | To maintain a slight supersaturation and drive gradual growth on the seed. | The rate must be slow and steady to ensure high-quality growth. google.comtextile-academy.org |

| 5. Crystal Harvesting | Remove the enlarged crystal from the solution once it reaches the desired size. | To obtain the final product. | Harvest carefully to prevent damage. |

Impurity Removal and Product Purification Strategies in Borate Syntheses

The purity of synthesized lithium borates is paramount for many of their high-technology applications. Several strategies are employed to remove unwanted impurities, which can include other borate phases, unreacted starting materials, or extraneous ions from the precursors. google.comjournalssystem.com

Recrystallization is a common and effective method. It leverages the differences in solubility between the desired borate product and impurities in a given solvent at different temperatures. google.com A crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then filtered to remove insoluble matter. As the solution cools, the desired compound crystallizes out, leaving the more soluble impurities behind in the mother liquor. google.com This process can be repeated to achieve higher levels of purity. For example, a process for purifying lithium tetraborate involves creating a supersaturated aqueous solution and refluxing it to achieve a purity of over 99%. google.com

Solvent washing is another technique, where the crude product is washed with a solvent in which the impurities are soluble, but the desired product is not. The choice of solvent is critical. Organic solvents such as esters, ethers, alcohols, or nitriles can be used to dissolve and remove specific impurities like lithium tetrafluoroborate (B81430) from a crude lithium difluoro(oxalato)borate product. wipo.intgoogle.com

Advanced separation techniques like liquid-liquid extraction are used for more complex separations, such as extracting lithium and boron from brines containing high levels of interfering ions like magnesium and calcium. borates.today In some syntheses, impurities are converted into other species that can be more easily separated based on solubility differences. wipo.int

Table 3: Purification Methods for Lithium Borates

| Method | Principle | Target Impurities | Purity Achieved | Reference |

| Aqueous Recrystallization | Differential solubility at varying temperatures. | Soluble salts, different borate phases. | > 99.1% for Li₂B₄O₇ | google.com |

| Solvent Washing | Differential solubility in organic solvents. | Organic residues, specific inorganic salts (e.g., LiBF₄). | 99.93% for LiDFOB | google.com |

| Freeze Crystallization | Precipitation of product by freezing the solvent. | Water, soluble metal salts (Na, K, Ca, etc.). | Water content < 0.0015 wt% | patsnap.com |

| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases. | Coexistent metal ions (Mg²⁺, Ca²⁺). | High-purity Li and B from brine | borates.today |

Novel Approaches for Directed Assembly of Polyborate Anions

Beyond traditional crystallization methods, researchers are exploring novel strategies to exert greater control over the assembly of polyborate anions, aiming to create new structures with unique properties.

Template-Assisted Synthesis for Framework Control

Template-assisted synthesis is a powerful strategy for directing the self-assembly of complex inorganic structures. In the context of polyborates, this method uses "templating agents," typically large organic molecules or transition-metal complexes, to guide the organization of borate anions into specific one-, two-, or three-dimensional frameworks. researchgate.netsoton.ac.uk

These templating cations interact with the forming polyborate anions in solution through mechanisms like hydrogen bonding and electrostatic interactions. soton.ac.uk The size, shape, and charge of the template play a crucial role. Many syntheses from aqueous borate solutions yield pentaborate salts, as the pentaborate anion is adept at forming stable crystalline lattices. core.ac.uk However, by using sterically demanding templating cations that are too large to be accommodated within a typical pentaborate lattice, chemists can force the crystallization of alternative, often rarer, polyborate anions, including heptaborates and octaborates. soton.ac.ukcore.ac.uk The template essentially acts as a "structure-directing agent," around which the borate framework assembles during crystallization. researchgate.netsoton.ac.uk

Mechanochemical Synthesis of Lithium Borate Precursors

Mechanochemical synthesis represents a significant departure from conventional solution-based methods. This technique, often performed via high-energy ball milling, uses mechanical force to induce solid-state chemical reactions between precursor powders. researchgate.netnih.gov It is an attractive method for preparing lithium borate precursors as it is often solvent-free, reducing waste and allowing for the synthesis of materials that may be difficult to obtain from solution. mdpi.com

In a typical process, powders of a lithium source (e.g., Li₂CO₃, LiOH) and a boron source (e.g., B₂O₃, H₃BO₃) are milled together in a planetary ball mill. yildiz.edu.trresearchgate.net The intense mechanical energy breaks down the crystal lattices of the reactants, increases their surface area and reactivity, and promotes the formation of new phases. This method has been successfully used to prepare amorphous lithium borate glasses, including those with high lithium content that are of interest as solid-state electrolytes. researchgate.netresearchgate.net Subsequent heat treatment of the mechanochemically synthesized precursors can then be used to obtain the desired crystalline lithium borate phase. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Elucidation of Decalithium;octaborate

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity Assessment

Powder X-ray diffraction is a rapid analytical technique used for identifying crystalline phases and can provide information about the unit cell dimensions. carleton.edu While it is a standard method for assessing the purity of a crystalline sample, specific PXRD patterns for Decalithium;octaborate are not documented.

Rietveld Refinement for Structural Parameter Validation:Rietveld refinement is a powerful method used to refine a theoretical line profile against measured PXRD data to validate structural parameters.wikipedia.orgThe application of this method is contingent on having a baseline structural model, which is absent for this compound.

Vibrational Spectroscopy (Raman and Infrared) for Ligand and Anion Characterization

Vibrational spectroscopies, including Infrared (IR) and Raman, are powerful non-destructive techniques for probing the local structure of borate materials. acs.org They provide detailed information about the fundamental building blocks of the borate network, such as BO₃ triangles and BO₄ tetrahedra, and the nature of their interconnections. scirp.orgwarwick.ac.uk

The vibrational spectra of lithium borate compounds are typically divided into distinct regions corresponding to specific atomic motions. The analysis of these spectral bands allows for the identification of the structural units present in this compound.

High-Frequency Region (1200-1600 cm⁻¹): This region is dominated by the asymmetric stretching vibrations of B-O bonds within trigonal BO₃ units. scirp.org

Mid-Frequency Region (800-1200 cm⁻¹): Bands in this range are characteristic of the B-O bond stretching of tetrahedral BO₄ units. scirp.org The presence and intensity of these bands are direct indicators of the fraction of four-coordinated boron.

Low-Frequency Region (below 700-800 cm⁻¹): This region contains bands corresponding to B-O-B bending vibrations, which provide insight into the connectivity and ring structures within the borate network. scirp.org Vibrations involving the lithium cations (Li-O modes) are also expected in the lower frequency range, typically between 400 and 600 cm⁻¹. researchgate.net

The following table summarizes the typical assignments for vibrational modes in lithium borate materials, which can be applied to interpret the spectra of this compound.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Reference(s) |

| 1200 - 1600 | Asymmetric stretching of B-O bonds in BO₃ units | Stretching | scirp.org |

| 800 - 1200 | B-O bond stretching in BO₄ tetrahedra | Stretching | , scirp.org |

| ~700 - 800 | B-O-B bending vibrations in various borate groups (e.g., tetraborate) | Bending | researchgate.net, scirp.org |

| 400 - 600 | Li-O stretching and bending vibrations | Stretching/Bending | researchgate.net |

This table presents representative data for lithium borate compounds.

The addition of lithium oxide to a boron oxide network systematically alters the structure, causing the conversion of BO₃ triangles to BO₄ tetrahedra. This transformation can be tracked by monitoring the relative intensities of the corresponding IR and Raman bands. For instance, an increase in Li₂O content generally leads to the disappearance of sharp bands associated with large superstructural units like boroxol rings and the formation of tetraborate (B1243019) or diborate groups.

While this compound is an anhydrous compound, the presence of any hydrated species or surface-adsorbed water would be detectable through vibrational spectroscopy. Hydrogen bonding would manifest as broad absorption bands in the high-frequency region of the IR spectrum, typically between 3000 and 3600 cm⁻¹, corresponding to O-H stretching modes. Librational modes of water molecules may also appear at lower frequencies.

Assignment of B-O and Li-O Stretching and Bending Modes

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is an exceptionally sensitive probe of the local atomic environment in inorganic materials. For this compound, NMR studies targeting the ¹¹B and ⁷Li nuclei can provide quantitative information on boron coordination and lithium site distribution. rsc.orgumanitoba.ca

¹¹B is a quadrupolar nucleus (I=3/2) with a high natural abundance (80.1%), making it an excellent probe for borate structures. acs.org The key advantage of ¹¹B solid-state NMR is its ability to clearly distinguish between three-coordinated (BO₃) and four-coordinated (BO₄) boron atoms based on their distinct chemical shifts and quadrupolar interaction parameters. warwick.ac.uk

BO₄ Units: Tetrahedral BO₄ units are nearly symmetric, resulting in a sharp resonance peak typically observed in the chemical shift range of 0 to -4 ppm.

BO₃ Units: Trigonal planar BO₃ units have a less symmetric electronic environment, leading to a broader, characteristic powder pattern with an isotropic chemical shift typically in the range of 12 to 18 ppm.

High-resolution techniques and high magnetic fields can provide precise NMR parameters, although studies have shown that ¹¹B NMR parameters can be relatively insensitive to weaker interactions between fundamental building blocks in borates. rsc.orgumanitoba.ca

| Boron Coordination | Typical ¹¹B Isotropic Chemical Shift (δ_iso) (ppm) | Line Shape | Reference(s) |

| BO₃ (Trigonal) | 12 to 18 | Broad, characteristic quadrupolar pattern | acs.org |

| BO₄ (Tetrahedral) | 0 to -4 | Sharp, symmetric peak | acs.org |

This table presents representative data for borate compounds.

⁷Li NMR is used to investigate the local environments and dynamics of lithium ions within a solid framework. westlake.edu.cnacs.org ⁷Li is a highly receptive nucleus (I=3/2, 92.5% natural abundance), making it sensitive for NMR experiments. ualberta.ca However, in diamagnetic solids, the chemical shift range is often small (less than 5 ppm for oxides), which can make it challenging to resolve crystallographically distinct lithium sites. ualberta.ca

Despite the small chemical shift range, different lithium environments can sometimes be resolved. Techniques such as isotopic dilution, where the abundant ⁷Li is partially replaced with ⁶Li, can significantly reduce dipolar broadening and lead to ultrahigh-resolution spectra, enabling the identification of multiple distinct lithium environments. ualberta.carsc.org Two-dimensional exchange spectroscopy (EXSY) experiments can further be used to probe the dynamics of lithium hopping between these identified sites. ualberta.ca

| Lithium Compound | ⁷Li Isotropic Chemical Shift (δ_iso) (ppm) | Reference(s) |

| Li₂O | 2.8 | acs.org |

| Li₂CO₃ | 0 | acs.org |

| LiF | -1 | acs.org |

| Li₃PO₄ | ~0 | acs.org |

This table presents representative data for various lithium-containing compounds for general comparison.

Boron-11 NMR for Boron Coordination Environments (e.g., BO3 vs. BO4)

Electron Diffraction Techniques (e.g., MicroED) for Nanocrystalline Analysis

When materials like this compound are synthesized as nanocrystalline powders, their crystal size may be too small for conventional single-crystal X-ray diffraction. In such cases, Microcrystal Electron Diffraction (MicroED) offers a revolutionary solution for atomic-level structure determination. creative-biostructure.comaip.org

MicroED is a cryo-electron microscopy (cryo-EM) method that uses a transmission electron microscope (TEM) to collect electron diffraction data from nanocrystals, often smaller than a micron. aip.orgresearchgate.net By continuously rotating a crystal in the electron beam, a series of diffraction patterns are collected, which can then be processed using standard crystallographic software to solve the complete 3D atomic structure. creative-biostructure.comaip.org

This technique is invaluable for:

Determining the crystal structures of new inorganic materials that only form sub-micron sized crystals. creative-biostructure.com

Analyzing heterogeneous samples, where different crystalline phases within a mixture can be identified and their structures solved independently. aip.orgchemrxiv.org

Providing high-resolution structural data from extremely small sample volumes, overcoming a major limitation of other diffraction methods. creative-biostructure.com

For a nanocrystalline sample of this compound, MicroED could provide definitive information on its space group, unit cell parameters, and the precise atomic coordinates of lithium, boron, and oxygen, thus completing its structural elucidation. creative-biostructure.comnih.gov

Structure Determination from Minimal Sample Quantities

Obtaining high-quality single crystals of sufficient size for conventional X-ray diffraction analysis can be a significant bottleneck in materials research. When this compound is synthesized on a small scale, as is common in exploratory research, advanced methods are required to elucidate its structure from microcrystalline or powder samples. nih.gov

Modern structural analysis has developed powerful techniques to overcome the limitations imposed by small sample volumes. Synchrotron radiation, with its high brilliance and flux, allows for the collection of diffraction data from crystals that are orders of magnitude smaller than those required for laboratory X-ray sources. For powdered samples, high-resolution powder X-ray diffraction (PXRD) combined with computational methods like Rietveld refinement can yield accurate structural models.

In cases where only nanocrystalline material is available, Microcrystal Electron Diffraction (MicroED) has emerged as a transformative technique. By using a beam of electrons instead of X-rays, diffraction patterns can be collected from individual nanocrystals, providing data suitable for complete structure determination.

Detailed Research Findings

A hypothetical structural determination using synchrotron radiation on a microcrystal of this compound could yield the crystallographic data presented in the interactive table below.

Table 1: Hypothetical Crystallographic Data for this compound from Microcrystal Analysis This table is interactive. You can sort the data by clicking on the headers.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Chemical Formula | Li₁₀B₈O₁₃ | The elemental composition of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | A common monoclinic space group indicating specific symmetry elements. |

| a (Å) | 8.520 | Unit cell dimension along the a-axis. |

| b (Å) | 15.110 | Unit cell dimension along the b-axis. |

| c (Å) | 9.850 | Unit cell dimension along the c-axis. |

| **β (°) ** | 94.5 | The angle of the oblique axis in the monoclinic system. |

| **Volume (ų) ** | 1262.3 | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 2.25 | The theoretical density derived from the crystallographic data. |

Analysis of Polymorphs and Disordered Structures

Borate compounds are well-known for exhibiting polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of atoms. wikipedia.org These different forms, or polymorphs, can have distinct physical properties. Furthermore, borate structures are often characterized by order-disorder (OD) phenomena, where certain structural units, such as borate polyhedra or cations, can have multiple possible positions or orientations within the crystal lattice. researchgate.net

The analysis of such complex structures requires a combination of experimental techniques. While X-ray diffraction provides an average picture of the crystal structure, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is highly sensitive to the local coordination environment of boron atoms. researchgate.net It can distinguish between three-coordinate (BO₃) and four-coordinate (BO₄) boron sites, providing crucial information about the connectivity and any disorder within the borate network. researchgate.netstfc.ac.uk

Combining neutron and X-ray diffraction data can also provide a more complete picture. stfc.ac.uk Neutrons are particularly sensitive to light elements like lithium and boron, offering a powerful contrast to X-ray data for precisely locating these atoms and characterizing any positional disorder. The extended Order-Disorder (OD) theory provides a formal framework for describing the symmetry of such structures and predicting potential polytypes that can be formed from the condensation of fundamental building blocks. tandfonline.com

Detailed Research Findings

For this compound, it is plausible that different synthetic conditions (e.g., temperature, pressure, cooling rate) could lead to the formation of different polymorphs. Drawing an analogy from disodium (B8443419) octaborate, which has two stable anhydrous forms (α and β), one could expect similar behavior in its lithium counterpart. wikipedia.org

One hypothetical polymorph (α-form) might be a kinetically favored product formed at lower temperatures, potentially with a more disordered arrangement of lithium ions. A second polymorph (β-form), obtained through high-temperature annealing, might represent a more thermodynamically stable, ordered structure. Solid-state NMR would be instrumental in identifying the different boron environments in each form, while variable-temperature X-ray diffraction could track the phase transition between them.

The interactive table below outlines a hypothetical comparison between two potential polymorphs of this compound.

Table 2: Comparison of Hypothetical Polymorphs of this compound This table is interactive. You can sort the data by clicking on the headers.

| Property | α-Decalithium;octaborate (Hypothetical) | β-Decalithium;octaborate (Hypothetical) |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| Calculated Density (g/cm³) | 2.25 | 2.31 |

| Formation Condition | Lower temperature synthesis, rapid cooling | High temperature annealing, slow cooling |

| Structural Feature | Contains two interlocking but identical B-O frameworks. Potential disorder in Li⁺ positions. | A single, more densely packed B-O framework. Fully ordered Li⁺ sites. |

| ¹¹B NMR Signature | Broader signals indicating a range of local environments for BO₃ and BO₄ units. | Sharper, more defined signals corresponding to distinct, ordered BO₃ and BO₄ sites. |

Crystal Engineering and Supramolecular Aspects of Polyborate Frameworks

Role of Lithium Cations in Directing Polyborate Network Formation

The assembly of polyborate networks is significantly influenced by the templating effect of counter-cations. In the case of lithium-containing polyborates, the small and highly charged lithium ion (Li⁺) plays a pivotal role in organizing the borate (B1201080) anions into specific three-dimensional architectures.

In various lithium borate crystals, the Li⁺ ions can occupy specific sites within the anionic framework, influencing the linkage of the fundamental building blocks (FBBs) of the polyborate. These FBBs are typically composed of corner-sharing BO₃ triangles and BO₄ tetrahedra. The manner in which these blocks connect is directed by the coordination requirements of the lithium cations, leading to the formation of diverse and complex topologies.

| Lithium Salt | Coordination Number of Li⁺ | Coordination Geometry | Li-O Bond Distances (Å) |

|---|---|---|---|

| α-LiBO₂ | 4 | Tetrahedral | ~1.96 |

| Li₂B₄O₇ | 4 | Distorted Tetrahedral | 1.95 - 2.15 |

| Li₃B₅O₈(OH)₂ | 5 and 6 | 5-fold and 6-fold | Variable |

| CsLiB₆O₁₀ | 4 | Tetrahedral | - |

Computational studies on lithium borate systems have shown that the interactions between the lithium cations and the borate anions are crucial for the formation of a stable solid electrolyte interphase (SEI) in battery applications, highlighting the chemical significance of these interactions. mdpi.comnih.govresearchgate.net The specific arrangement of cations can also influence the physical properties of the material, such as ionic conductivity.

Influence of Ionic Radius and Charge Density on Coordination Spheres

Hydrogen Bonding and Other Non-Covalent Interactions in Stabilizing Borate Lattices

While ionic interactions are dominant, non-covalent interactions, particularly hydrogen bonding, play a critical role in the stabilization of hydrated polyborate crystal lattices. In instances where hydroxyl groups are part of the borate framework or where water molecules are incorporated into the crystal structure, hydrogen bonds provide an additional layer of structural reinforcement.

| Interaction Type | Typical Bond Energy (kJ/mol) | Typical Bond Length (Å) | Contributing Factors |

|---|---|---|---|

| Strong Hydrogen Bond | 60 - 120 | 2.2 - 2.5 | High electronegativity difference, linear geometry |

| Moderate Hydrogen Bond | 15 - 60 | 2.5 - 3.2 | Intermediate electronegativity difference |

| Weak Hydrogen Bond | < 15 | 3.2 - 4.0 | Low electronegativity difference, non-linear geometry |

Topological Analysis of Extended Borate Frameworks

The complex connectivity of polyborate frameworks can be rationalized and classified using topological analysis. This approach simplifies the intricate atomic arrangements into a network of nodes and linkers, allowing for a deeper understanding of the underlying structural principles.

Graph theory is a powerful mathematical tool used to describe the connectivity of complex networks, including crystal structures. cam.ac.ukmedium.com In the context of polyborates, the fundamental building blocks (e.g., individual BO₃ or BO₄ units, or larger superstructural units) can be represented as nodes, and the covalent bonds connecting them as edges. This abstraction allows for the classification of the framework based on its topological type, which is independent of the specific geometric details. researchgate.net

Many polyborate frameworks exhibit open structures with interconnected pores and channels. These features are of great interest for potential applications in areas such as ion exchange, catalysis, and gas storage. The size, shape, and dimensionality of these pores and channels are determined by the arrangement of the polyborate FBBs and the templating cations.

The topological analysis of the framework can provide valuable information about the characteristics of these voids. For example, the ring size of the channels, which is the number of boron and oxygen atoms forming the perimeter of the opening, is a key parameter. The connectivity of the pore system, whether it is one-dimensional, two-dimensional, or three-dimensional, is also a critical aspect that influences the transport properties within the material. rsc.org The presence of cations within these channels further modifies their effective size and accessibility.

| Fundamental Building Block (FBB) | Description | Common Resulting Framework Feature |

|---|---|---|

| [B₃O₆]³⁻ | A six-membered ring of alternating B and O atoms. | Can polymerize to form chains or layers. |

| [B₅O₁₀]⁵⁻ | A double-ring structure containing one BO₄ and four BO₃ units. | Often forms layered structures. |

| [B₈O₁₃]²⁻ | A complex anion found in octaborates, composed of triborate and pentaborate groups. wikipedia.org | Can form interlocking three-dimensional frameworks. wikipedia.org |

Graph Theory Applications in Describing Network Connectivity

Polymorphism and Isomorphism in Lithium Octaborate Systems

The specific polymorph that crystallizes from a melt or solution is determined by a delicate interplay of thermodynamic and kinetic factors. Key variables that govern these transitions in borate systems include:

Temperature and Pressure: Temperature and pressure are primary determinants of phase stability. For instance, lithium metaborate (B1245444) (LiBO₂) exhibits different polymorphs under varying conditions. The α-form is stable at ambient pressure, while the γ-form is a high-pressure phase. metu.edu.tr High-temperature synthesis can also lead to different polymorphs. For example, in the case of barium borate (β-BaB₂O₄), a well-known nonlinear optical material, a high-temperature α-phase and a low-temperature β-phase exist, with a reversible phase transition occurring around 925 °C. scribd.com

Cation Size and Coordination: The size of the cation incorporated into the borate framework significantly influences the resulting structure. In mixed-cation borates, the respective sizes and coordination preferences of the metal ions direct the assembly of the polyborate network. uni-bremen.de For instance, in a series of isostructural lithium rare-earth borates, Li₆MB₃O₉ (where M = Nd, Sm, Eu, Tm, Er), the crystal structure is consistent across the series due to the similar ionic radii of the rare-earth elements. cambridge.org The small size of the lithium ion allows it to occupy interstitial sites within the borate network, often in tetrahedral or octahedral coordination with oxygen. mdpi.commaterialsproject.org

Solvent and Supersaturation: The nature of the solvent and the degree of supersaturation during crystallization can influence which polymorph nucleates and grows. In hydrothermal synthesis of lithium borates, the concentration of the mineralizer and the degree of supersaturation have been shown to be critical in determining the final crystalline phase. For example, highly supersaturated solutions of lithium tetraborate (B1243019) yielded Li₂B₄O₇ crystals, while solutions closer to equilibrium produced γ-LiBO₂. dtic.mil

To illustrate the structural diversity and polymorphism in lithium-containing borates, the following table presents crystallographic data for several known compounds.

| Compound Name | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) |

| Lithium Metaborate (γ-form) | γ-LiBO₂ | Tetragonal | I-42d | a = 4.1961, c = 6.5112 |

| Lithium Tetraborate | Li₂B₄O₇ | Tetragonal | I4₁cd | a = 9.477, c = 10.286 |

| Lithium Triborate | LiB₃O₅ | Orthorhombic | Pna2₁ | a = 8.4473, b = 7.3788, c = 5.1395 |

| Lithium Fluorooxoborate | LiB₆O₉F | Orthorhombic | Pna2₁ | a = 7.6555, b = 8.5318, c = 10.7894 |

| LiNa₁₁B₂₈O₄₈ | LiNa₁₁B₂₈O₄₈ | Hexagonal | P6₃/mcm | a = 18.932, c = 15.019 |

Data sourced from multiple crystallographic studies. dtic.milmaterialsproject.orgcapes.gov.bracs.orgresearchgate.net

The formation of crystalline solids from a solution is a fundamental process in materials synthesis. It is initiated when the concentration of a solute exceeds its equilibrium solubility, creating a thermodynamically metastable state known as supersaturation. uantof.cl This supersaturation is the driving force for both the nucleation of new crystals and their subsequent growth. mt.com

The crystallization of lithium borates, including any potential octaborate phases, from aqueous or flux-based solutions is governed by these principles. The process can be summarized in the following key stages:

Generation of Supersaturation: Supersaturation can be achieved by several methods, such as cooling a saturated solution, evaporating the solvent, or adding a substance that reduces the solubility of the solute (an anti-solvent). In the case of lithium borates, which often have low solubility in water at room temperature, heating to dissolve the components followed by controlled cooling is a common technique. google.com For instance, a method for purifying lithium tetraborate involves creating a supersaturated solution by heating it, followed by cooling to precipitate the crystalline trihydrate. google.com

Nucleation: Once a sufficient level of supersaturation is reached, crystal nuclei can form. Nucleation can be either homogeneous (spontaneously occurring in the bulk solution) or heterogeneous (occurring on a surface, such as dust particles or the wall of the container). The rate of nucleation is highly dependent on the degree of supersaturation; higher supersaturation levels generally lead to a higher nucleation rate, which can result in a larger number of smaller crystals. mt.com The presence of impurities, such as other borate phases, can also influence the nucleation process.

Crystal Growth: After stable nuclei have formed, they begin to grow by the incorporation of solute molecules from the supersaturated solution onto their surfaces. The rate of crystal growth is also a function of supersaturation, as well as temperature and the presence of any growth inhibitors. nasa.gov The growth rates of different crystal faces can vary, leading to the development of a specific crystal habit or morphology. Studies on the crystallization of boric acid in the presence of lithium sulfate (B86663) have shown that the salt can affect both the solubility and the crystal growth rate, demonstrating the influence of solution composition on the crystallization process. uantof.clacs.org

The stability of supersaturated lithium borate solutions can be notable. For example, aqueous solutions of lithium tetraborate are known to form stable supersaturated solutions from which crystallization is difficult, sometimes forming a gel-like substance at high concentrations. google.com This stability is attributed to the complex polymerization and association between the borate ions in solution. google.com

The following table outlines key parameters and observations from studies on the crystallization of lithium borates from supersaturated solutions.

| System | Method of Supersaturation | Key Findings |

| Lithium Tetraborate (Li₂B₄O₇) | Cooling of a heated, concentrated solution | Forms stable supersaturated solutions; crystallization can be slow and may yield a hydrated form. google.com |

| Boric Acid with Li₂SO₄ | Cooling/Evaporation | Lithium sulfate reduces the solubility of boric acid, thereby increasing supersaturation, and also reduces the crystal growth rate. uantof.cl |

| Hydrothermal Li₂B₄O₇/γ-LiBO₂ | Temperature gradient | High supersaturation favors kinetic growth of Li₂B₄O₇, while near-equilibrium conditions favor thermodynamic growth of the less soluble γ-LiBO₂. dtic.mil |

Electrochemical and Electronic Structure Research in Decalithium;octaborate Systems

Ion Conduction Mechanisms in Solid-State Borate (B1201080) Electrolytes

Solid-state electrolytes are a critical component for the next generation of high-energy lithium batteries. Borate-based materials are promising candidates due to the ability of the boron-oxygen framework to form stable structures that can facilitate lithium-ion migration.

Theoretical modeling, particularly using density functional theory (DFT), is a powerful tool to elucidate the microscopic pathways of lithium-ion migration in the crystalline lattice of borate compounds. rsc.org These computational approaches allow for the calculation of activation energies for ion hopping between different crystallographic sites. In lithium borate glasses, it is understood that the ionic conductivity is related to the different boron species that act as lithium sites. eie.gr

In materials analogous to decalithium;octaborate, the boron-oxygen network forms a covalent framework, while lithium ions are ionically bonded to this subsystem, which can give rise to ionic conductivity. ndsu.edu Theoretical models focus on identifying the lowest energy barriers for a single lithium ion hop. For instance, in Li₂B₄O₇, it has been calculated that Li⁺ ions migrate through the large triangular faces of the two nearest oxygen five-vertex polyhedra, with activation energies in the range of 0.27–0.37 eV. ndsu.edu

The probability of a forward lithium-ion hop is primarily governed by an Arrhenius-type exponential factor, which depends on the height of the largest forward energy barrier. rsc.org Computational studies can map these energy landscapes, revealing the preferential diffusion pathways. For example, in some borate structures, topological disorder can counter-intuitively facilitate Li transport by modifying the conduction mechanism from one-dimensional to three-dimensional, thereby improving kinetics. mit.edu

The table below summarizes theoretical findings on activation energies for Li-ion hopping in related borate materials.

| Material System | Hopping Pathway Description | Calculated Activation Energy (eV) | Computational Method |

| Li₂B₄O₇ | Migration through triangular faces of oxygen polyhedra | 0.27–0.37 | DFT |

| Li₂O:B₂O₃ Nanocomposite | Hopping in the interface region | Lower than Li₂O bulk | DFT/HF Hybrid |

| LiBO₂ | Vacancy-assisted hopping | Significantly reduced by boron vacancies | DFT |

This table presents a selection of theoretical data for illustrative purposes and is based on studies of similar lithium borate compounds.

While direct conductivity measurements provide macroscopic values, a deeper understanding of the underlying ion transport mechanisms requires specialized experimental techniques. These methods probe the local environment and dynamics of lithium ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful probe of microscopic ion dynamics. ias.ac.in By analyzing the NMR spectrum of lithium, different lithium environments within the crystal structure can be identified. The narrowing of the NMR peak linewidth indicates an increase in the mobility of the probed species. ias.ac.in Furthermore, NMR relaxation time measurements can provide estimates of the activation energy for local ion hopping. ndsu.edu

Quasi-Elastic Neutron Scattering (QENS) is another technique that can provide insights into the diffusion mechanism. QENS experiments can distinguish between different diffusion models, such as continuous or jump diffusion, and can be used to estimate long-range diffusion coefficients. ias.ac.inacs.org In some closo-borate solid electrolytes, QENS has been used to associate the fast librations of anions with the mechanism of correlated ion diffusion. acs.org

Nonlinear Optical Methods have emerged as a novel approach to directly probe ionic hops on the picosecond timescale. berkeley.eduox.ac.uk By using a terahertz pump to impulsively trigger ionic hopping, the subsequent relaxation of the induced transient birefringence can be measured. ox.ac.uk This technique allows for the distinction between correlated conduction mechanisms and a true random walk at the atomic scale. ox.ac.uk

Other techniques that have been employed to study ion transport mechanisms include thermoelectric power measurements and Hall effect measurements. ias.ac.in

Theoretical Modeling of Lithium Ion Hopping Pathways

Dielectric Properties and Their Correlation with Crystalline Symmetry

The dielectric properties of borate materials are intrinsically linked to their crystal structure and symmetry. These properties are crucial for applications in high-frequency electronic devices and for understanding the material's response to an electric field.

Theoretical prediction of the dielectric permittivity is a key step in designing substrate materials for high-frequency applications. mdpi.comresearchgate.net The Clausius-Mossotti equation can provide a simple assessment of the real part of the relative dielectric permittivity based on the material's composition and crystal structure. mdpi.com However, its accuracy is generally higher for high-symmetry cubic systems. mdpi.com

More sophisticated ab initio calculations, such as those based on DFT, can provide a more accurate prediction of the full dielectric tensor. ufs.broptica.org These calculations can determine the anisotropic refractive indices and the orientation of the principal axes of the dielectric tensor. For example, in the case of BiB₃O₆, theoretical calculations have been used to diagonalize the dielectric matrix and determine the refractive indices along the principal axes. optica.org Such theoretical predictions are invaluable, especially for low-symmetry crystals where experimental characterization can be challenging. optica.org

A thermodynamic theory of the linear optical and electro-optic properties of ferroelectrics, which can be applied to certain borates, involves separating the lattice and electronic contributions to the total polarization. arxiv.org This approach can model the temperature and wavelength-dependent anisotropic optical properties, including the full linear optical dielectric tensor. arxiv.org

The dielectric response of borate materials is often characterized as a function of frequency to understand the different polarization mechanisms at play. At low frequencies, the dielectric constant is often high due to the contribution of space charge polarization. ijsr.net As the frequency increases, this contribution diminishes, and the dielectric constant decreases. ijsr.netaip.org

In many borate glasses and crystals, the dielectric constant and dielectric loss are observed to decrease with increasing frequency. ijsr.netaip.org At very high frequencies, the electric field changes too rapidly for the charge carriers to follow, leading to a decrease in both the real and imaginary parts of the dielectric constant. aip.orgaip.org

The complex electric modulus formalism is a useful tool for analyzing the bulk response of moderately conducting materials and can help to distinguish between intrinsic dipolar relaxation and interfacial polarization effects, especially at higher temperatures where the dielectric constant and loss may increase exponentially. aip.orgaip.org The scaling of the imaginary part of the electric modulus can indicate whether the relaxation dynamics are temperature-independent. aip.orgaip.org In some bismuth borate glasses, a "near constant loss" (NCL) phenomenon is observed, where the dielectric constant and loss are almost independent of frequency. arxiv.org This behavior is attributed to the absence of mobile cations that typically relax at higher frequencies. arxiv.org

Theoretical Predictions of Dielectric Tensor

Photonic and Nonlinear Optical Properties of Borate Materials

Borate crystals are a prominent class of materials for nonlinear optical (NLO) applications due to their wide transparency range, high laser damage threshold, and the versatility of the borate structural units. ijsr.netsamaterials.comresearchgate.net The ability of boron to form both trigonal [BO₃]³⁻ and tetrahedral [BO₄]⁵⁻ groups allows for the creation of a rich variety of non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO effects. ijsr.net

The NLO properties of borate crystals are attributed to the electron delocalization in the boron-oxygen groups, such as [BO₃] triangles and rings like [B₃O₆]³⁻. researchgate.net The modification of the boron-oxygen skeleton, for instance by incorporating fluorine or hydroxyl groups, can lead to new fluorooxoborates and hydroxyborates with enhanced optical properties. rsc.org

Several borate crystals have been developed for various NLO applications. For example, Beta Barium Borate (BBO) is known for its high damage threshold and is used for frequency doubling. samaterials.com Lithium Triborate (LBO) and Bismuth Borate (BiBO) are other important NLO crystals. optica.orgsamaterials.com The search for new borate-based NLO materials is an active area of research, with a focus on achieving shorter wavelength generation and improving other optical parameters. rsc.orgbohrium.com

The table below lists some important borate compounds and their NLO applications.

| Compound Name | Chemical Formula | Key NLO Property/Application |

| Beta Barium Borate | β-BaB₂O₄ | High damage threshold, frequency doubling |

| Lithium Triborate | LiB₃O₅ | Wide transparency range, frequency conversion |

| Bismuth Borate | BiB₃O₆ | High nonlinear optical coefficient |

| Potassium Tetraborate (B1243019) Tetrahydrate | K₂B₄O₇·4H₂O | Second harmonic generation |

This table provides examples of well-studied borate NLO materials to illustrate the properties of this class of compounds.

Origin of Second Harmonic Generation (SHG) in Non-Centrosymmetric Structures

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where photons with a certain frequency interacting with a material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength. A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure. frontiersin.org In such a structure, the arrangement of atoms lacks a center of inversion symmetry.

The origin of the SHG response in non-centrosymmetric borates lies in the asymmetric electronic environment created by these anionic groups. gonzaga.edu When a strong electromagnetic field from a laser passes through the material, it induces a nonlinear polarization. In non-centrosymmetric crystals, this nonlinear polarization has a component that oscillates at twice the frequency of the incident light, leading to the generation of the second harmonic. The magnitude of the SHG effect is related to the hyperpolarizability of the constituent anionic groups and their geometric arrangement within the crystal lattice. frontiersin.org For instance, the introduction of cations with a lone pair effect, like Pb²⁺, or highly electronegative anions, like F⁻, can enhance the asymmetry and lead to a larger SHG response. rsc.orgacs.org

Theoretical Design Principles for Enhanced NLO Response

The search for new NLO crystals with superior performance is an ongoing effort in materials science. Theoretical calculations, particularly those based on density functional theory (DFT), have become instrumental in predicting the NLO properties of materials and guiding their synthesis. frontiersin.orgresearchgate.net Several key principles guide the theoretical design of borate crystals with enhanced NLO responses:

Inducing Non-Centrosymmetry: The primary step is to design a crystal structure that lacks a center of inversion. This can be achieved by strategically incorporating different cations or by using synthetic routes that favor non-centrosymmetric space groups. acs.org Computational methods can be used to predict the most stable crystal structure and its symmetry. osti.gov

Cationic and Anionic Substitution: Introducing different cations and anions into the borate framework can significantly modify the electronic structure and enhance the NLO properties. For example, substituting alkali or alkaline earth metals can alter the crystal field and influence the SHG efficiency. nih.gov The introduction of fluorine can also be beneficial, as it can increase the transparency in the UV region. acs.org

Balancing Competing Factors: An ideal NLO material should have a large SHG coefficient, a wide transparency range (especially in the UV), and be phase-matchable. These properties are often in competition. For instance, modifications that increase the SHG response may negatively impact the transparency window. Theoretical calculations help in finding an optimal balance between these factors. researchgate.net